N-(3,5-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic, thienopyrimidine, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the dimethoxyphenyl group and the acetamide moiety. Common reagents used in these reactions include alkylating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thienopyrimidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,5-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide shares structural similarities with other thienopyrimidine derivatives and acetamide compounds.
Thienopyrimidine Derivatives: These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Acetamide Compounds: Acetamides are commonly used in medicinal chemistry as pharmacophores due to their ability to interact with various biological targets.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific disciplines.
Properties
Molecular Formula |
C21H23N3O4S2 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H23N3O4S2/c1-6-7-24-20(26)18-12(2)13(3)30-19(18)23-21(24)29-11-17(25)22-14-8-15(27-4)10-16(9-14)28-5/h6,8-10H,1,7,11H2,2-5H3,(H,22,25) |
InChI Key |
GZCSGZXGNSBISN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)CC=C)C |
Origin of Product |
United States |
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